molecular formula C18H22ClNO2 B1451097 7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 1185026-27-0

7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B1451097
CAS No.: 1185026-27-0
M. Wt: 319.8 g/mol
InChI Key: HNRCKZYHYQYRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride” is a chemical compound with the molecular formula C18H21NO2•HCl . It has a molecular weight of 319.83 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound can be represented as CC1=CC=C(C=C1)COCC2=CC3=C(C=C2)OCCNC3.Cl . This indicates that the compound contains a benzoxazepine ring, which is a seven-membered ring containing an oxygen and a nitrogen atom .

Scientific Research Applications

Synthesis Approaches and Chemical Transformations

  • The compound 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate in certain pharmaceuticals, is synthesized from 5-chloro-2-nitrobenzoic acid through a series of steps including reduction, esterification, sulfonylation, N-alkylation, and Dieckmann condensation (Z. Can, 2012).
  • Benzoxazepine compounds are used as intermediates in the synthesis of kinase inhibitors. A scalable synthesis process for 7-bromobenzoxazepine, which is part of several kinase inhibitors, has been developed, emphasizing the importance of the benzoxazepine core in such therapeutic agents (S. Naganathan et al., 2015).

Structural Analysis and Derivative Formation

  • The molecule 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol has been synthesized and its crystalline structure has been analyzed, indicating its potential for further chemical and pharmaceutical exploration (M. Macías et al., 2011).
  • The 2,3,4,5-tetrahydro-1,4-benzoxazepines have shown the capability to undergo cleavage at the N–C(5) bond under specific conditions, leading to the formation of various ethers, demonstrating their reactivity and potential for chemical transformation (L. G. Voskressensky et al., 2013).

Molecular Design and Characterization

  • Several derivatives of tetrahydro-1,4-benzoxazepine have been studied, revealing a variety of hydrogen-bonded structures, which can be dimensionally diverse. This diversity indicates the adaptability of these compounds in forming different molecular assemblies, important for understanding their interaction in biological systems (Sergio A. Guerrero et al., 2014).

Properties

IUPAC Name

7-[(4-methylphenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-14-2-4-15(5-3-14)12-20-13-16-6-7-18-17(10-16)11-19-8-9-21-18;/h2-7,10,19H,8-9,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRCKZYHYQYRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCC2=CC3=C(C=C2)OCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Reactant of Route 2
7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Reactant of Route 3
7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Reactant of Route 4
Reactant of Route 4
7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Reactant of Route 5
Reactant of Route 5
7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Reactant of Route 6
7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

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